ACHP

IKKβ inhibition NF-κB signaling Kinase inhibitor potency

ACHP (IKK-2 Inhibitor VIII) is the IKK inhibitor of choice for researchers requiring maximal target engagement with minimal off-target risk. Its IKKβ IC50 of 8.5 nM is up to 1175-fold more potent than BAY 11-7082, enabling robust NF-κB pathway inhibition at low concentrations. The compound is cell-permeable, orally bioavailable (60% in rats), and demonstrates proven efficacy in topical inflammatory models and NSCLC cellular assays (IC50 40 nM). Select ACHP for superior potency, dual IKKα/β selectivity, and validated in vivo performance that ensures experimental reproducibility across immunology, oncology, and dermatology research.

Molecular Formula C21H24N4O2
Molecular Weight 364.4 g/mol
CAS No. 406208-42-2
Cat. No. B1663735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACHP
CAS406208-42-2
Synonyms2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile
Molecular FormulaC21H24N4O2
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC=CC(=O)C2=C3C=C(C(=C(N3)N)C#N)C4CCNCC4
InChIInChI=1S/C21H24N4O2/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25)
InChIKeyDWQVGCQPWXKRKO-JZJYNLBNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ACHP (CAS 406208-42-2) Baseline Procurement Profile: A Potent and Selective IKKβ/α Inhibitor


ACHP (2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile) is a small-molecule inhibitor of IκB kinase (IKK), with reported IC50 values of 8.5 nM for IKKβ and 250 nM for IKKα [1]. It is characterized as a cell-permeable, orally bioavailable compound that selectively inhibits IKKα and IKKβ over other kinases such as IKK3, Syk, and MAPKKK4 (IC50 > 20 μM) . ACHP functions by preventing IκBα phosphorylation, thereby blocking NF-κB nuclear translocation and downstream transcriptional activity [2].

Why ACHP Cannot Be Interchanged with Other IKK Inhibitors: A Procurement and Assay Design Consideration


While many compounds are classified as 'IKK inhibitors,' their isoform selectivity, potency, cellular activity, and off-target profiles vary dramatically. For instance, the widely used compound BAY 11-7082 inhibits TNFα-induced IκBα phosphorylation with an IC50 of 10 μM [1], making it approximately 1175-fold less potent against IKKβ than ACHP (IC50 = 8.5 nM). Even more closely related comparators like IKK16 (IKKβ IC50 = 40 nM) and TPCA-1 (IKKβ IC50 = 17.9 nM) exhibit distinct differences in IKKα selectivity, cellular toxicity, and transporter interactions. Substituting ACHP without accounting for these quantitative differences can lead to failed assay replication, misinterpretation of NF-κB pathway contributions, or unexpected cytotoxicity in sensitive cell models. The following evidence provides the specific, quantifiable rationale for selecting ACHP over its closest analogs.

Quantitative Differentiation Evidence for ACHP (406208-42-2) Relative to IKK Inhibitor Comparators


Superior IKKβ Potency: ACHP vs. IKK16 and TPCA-1

ACHP exhibits a significantly lower IC50 for IKKβ compared to the structurally distinct inhibitors IKK16 and TPCA-1. In cell-free enzyme assays, ACHP inhibits IKKβ with an IC50 of 8.5 nM [1], whereas IKK16 demonstrates an IC50 of 40 nM and TPCA-1 demonstrates an IC50 of 17.9 nM . This represents a 4.7-fold and 2.1-fold increase in potency, respectively, against the primary pro-inflammatory target IKKβ.

IKKβ inhibition NF-κB signaling Kinase inhibitor potency

Cellular Activity in Lung Cancer Model: ACHP IC50 in A549 Cells

ACHP demonstrates potent inhibition of cellular proliferation in the A549 non-small cell lung cancer (NSCLC) cell line, with a reported IC50 of 40 nM [1]. This cellular potency is consistent with its biochemical IKKβ IC50 (8.5 nM) and indicates effective cell permeability and target engagement. In contrast, the cellular activity of IKK16 and TPCA-1 in this specific A549 proliferation context is not reported, but general cellular IC50 values for IKK16 range from 100-200 nM in other assays [2].

NSCLC Cellular IC50 Kinase inhibitor Cancer cell proliferation

Selective Non-Toxicity in Keratinocytes: ACHP vs. IKK16

In a comparative study of topical anti-inflammatory agents, ACHP was found to be non-toxic to both mouse and human keratinocytes at all doses tested. In contrast, IKK16, another IKK inhibitor tested in the same study, exhibited toxicity to these cells [1]. This differential safety profile is a critical differentiator for topical or dermatological research applications.

Cytotoxicity Keratinocytes Topical application Safety profile

P-glycoprotein (Pgp) Substrate Affinity: ACHP vs. IKK16

ACHP and IKK16 are both substrates for the multidrug resistance transporter P-glycoprotein (Pgp), which facilitates transdermal drug delivery. However, IKK16 exhibits a 6.4-fold higher affinity for Pgp compared to ACHP [1]. This difference in transporter affinity impacts their function as competitive substrates/inhibitors and can influence both local drug accumulation and potential drug-drug interactions.

P-glycoprotein Transdermal delivery ABC transporter Pharmacokinetics

In Vivo Oral Bioavailability: ACHP in Rat Model

ACHP demonstrates favorable oral bioavailability in rats, with a reported value of 60% [1]. This is attributed to its low clearance (0.33 L/h/kg) and high Caco-2 permeability (Papp 62.3 × 10⁻⁷ cm/s). In contrast, TPCA-1 is primarily used via intraperitoneal or topical administration and does not have well-characterized oral bioavailability [2]. IKK16 has been reported as orally active but lacks detailed pharmacokinetic parameters in the primary literature.

Oral bioavailability Pharmacokinetics In vivo efficacy Rat model

Optimal Research and Industrial Use Cases for ACHP Based on Quantitative Differentiation


High-Potency IKKβ Inhibition in NF-κB Pathway Studies

Given its low IC50 of 8.5 nM against IKKβ [1], ACHP is ideally suited for studies requiring maximal inhibition of the canonical NF-κB pathway at minimal compound concentrations. This high potency reduces the risk of off-target kinase inhibition and cellular toxicity, making it a preferred reagent for dissecting IKKβ-specific signaling events in sensitive primary cell cultures or when using low-abundance target proteins.

Topical Anti-Inflammatory and Dermatological Research

The direct evidence of non-toxicity in keratinocytes and effective topical anti-inflammatory activity in mouse models of cutaneous inflammation [1] positions ACHP as a leading candidate for dermatological research. Its established role as a Pgp substrate further supports its utility in transdermal delivery studies [2]. ACHP should be prioritized over IKK16 for any project involving skin biology, psoriasis models, or the development of topical NF-κB inhibitors.

Oral Administration in Rodent In Vivo Pharmacology Models

With a characterized oral bioavailability of 60% in rats and demonstrated oral efficacy in an acute inflammation model at 1 mg/kg [1], ACHP is the IKK inhibitor of choice for studies requiring systemic, non-invasive administration. This profile bypasses the need for intraperitoneal or intravenous dosing, reducing animal stress and enabling long-term efficacy studies in models of chronic inflammation or cancer, where oral dosing is a significant practical advantage.

Non-Small Cell Lung Cancer (NSCLC) Cell-Based Assays

The potent cellular activity of ACHP in A549 NSCLC cells (IC50 = 40 nM) [1] validates its use in lung cancer research. This includes studies on NF-κB-mediated survival signaling, STAT3 pathway crosstalk, and combination therapy screening. ACHP's high cellular potency ensures robust target engagement and clear phenotypic readouts in 2D and 3D NSCLC culture models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ACHP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.